4-arm-PEG-FITC (MW 10000)

説明

What exactly is FITC?

The FITC (Fluorescein isothiocyanate) is the type of fluorescein utilized for conjugation with every JIR antibody and purified protein apart from streptavidin. Conjugates of fluorescein absorb light at 492 nm and then fluoresce at 520 nm. While less visible than other dyes with green fluorescence, FITC is a popular fluorophore in applications that do not require exceptional sensitivities. The main drawback of fluorescein is the speed of photobleaching (fading) which can be reduced by adding an anti-fading substance to the substrate.

The background of FITC

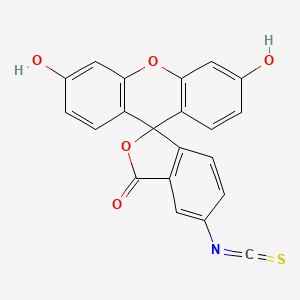

Fluorescein isothiocyanate (FITC) is an isothiocyanate derivative of fluorescein utilized in various applications, such as flow cytometry. The first time it was mentioned in 1942, FITC was the fluorescein molecule originally functionalized by an isothiocyanate reactive group (-N=C=S) which replaces hydrogen atoms on the bottom of the structure. It is generally offered as a mix of isomers, including fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC). FITC reacts with nucleophiles such as amine and sulfhydryl elements on proteins. It was developed in the laboratory of Robert Seiwald and Joseph Burckhalter in 1958.

Applications of FITC

Fluorescein derivatives are among the most commonly used fluorescent reagents in biological research due to their high absorptivity, the highest quantum fluorescence yield, and excellent water solubility.

FITC is a fluorocarbon with emission and excitation spectrum peak wavelengths that range between 519 nm and 495 nm. This gives the color green. Like many fluorochromes, it is susceptible to photobleaching; because of the issues that photobleaching causes, derivatives of fluorescein, such as Alexa 488 or DyLight 488, are adapted to suit various biological and chemical applications in which greater fluorescence intensity, greater photostability, and different attachment groups are required. Additionally, certain experiments employ FITC's capacity to photobleach to assess the lateral mobility of proteins in membranes, using the recovery method of fluorescence after photobleaching.

FITC is used extensively to label antibodies (IgG) as well as in various other applications of immunology. It is also frequently employed in flow cytometry, a technique used extensively by biologists to analyze cell populations with precision.

Structure

3D Structure

特性

IUPAC Name |

3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11NO5S/c23-12-2-5-16-18(8-12)26-19-9-13(24)3-6-17(19)21(16)15-4-1-11(22-10-28)7-14(15)20(25)27-21/h1-9,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMNJMPURVTYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63469-13-6 (hydrochloride) | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80892440 | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS] | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3326-32-7 | |

| Record name | Fluorescein 5-isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorescein-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCEIN 5-ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I223NX31W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-arm-PEG-FITC: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of 4-arm-PEG-FITC, a fluorescently labeled, multi-arm polyethylene glycol (PEG) derivative. This document is intended to serve as a valuable resource for professionals in the fields of drug delivery, bio-imaging, and materials science.

Molecular Structure and Properties

4-arm-PEG-FITC is a star-shaped macromolecule characterized by a central core from which four PEG arms extend. Each arm is terminated with a fluorescein isothiocyanate (FITC) molecule. The core of the 4-arm PEG is typically derived from a pentaerythritol molecule.[1][2][3][4][5] This multi-arm architecture offers several advantages over linear PEG derivatives, including a higher payload capacity for conjugated molecules and unique rheological properties in solution.

The covalent attachment of FITC, a widely used green fluorescent dye, imparts fluorescent properties to the PEG molecule, enabling its use in a variety of detection and imaging applications.[6] FITC exhibits a maximum absorption at approximately 495 nm and a maximum emission around 515-520 nm.[7]

A key feature of 4-arm-PEG-FITC is its high water solubility and biocompatibility, inherited from the polyethylene glycol component. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic agents by increasing their hydrodynamic size, reducing renal clearance, and minimizing immunogenicity.[6]

A representative molecular structure of 4-arm-PEG-FITC is depicted below.

Quantitative Data Summary

The following table summarizes key quantitative data for 4-arm-PEG-FITC. It is important to note that molecular weight and polydispersity can vary depending on the specific product, and the quantum yield of the conjugate may differ slightly from that of free FITC.

| Property | Value | Reference(s) |

| Core Structure | Pentaerythritol | [1][2][3][4][5] |

| Available Molecular Weights | 2 kDa, 5 kDa, 10 kDa, 20 kDa | |

| Excitation Maximum (λex) | ~495 nm | [7] |

| Emission Maximum (λem) | ~520 nm | [7] |

| Fluorescence Quantum Yield (Φf) | 0.92 (for free FITC) | [8] |

| Extinction Coefficient (ε) | 75,000 cm⁻¹M⁻¹ (for free FITC) | [9] |

| Purity | Typically >95% (determined by HPLC) |

Synthesis of 4-arm-PEG-FITC

The synthesis of 4-arm-PEG-FITC is typically a two-step process. The first step involves the synthesis of a functionalized 4-arm-PEG precursor, most commonly 4-arm-PEG-Amine. The second step is the conjugation of FITC to the terminal amine groups of the PEG arms.

Experimental Protocols

Step 1: Synthesis of 4-arm-PEG-Amine from 4-arm-PEG-OH

This protocol is adapted from established methods for the conversion of PEG-hydroxyls to PEG-amines.

-

Chlorination:

-

Dissolve 4-arm-PEG-OH in a suitable solvent (e.g., toluene).

-

Add thionyl chloride (SOCl₂) in excess and reflux the mixture for several hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain 4-arm-PEG-Cl.

-

Characterize the product using ¹H NMR to confirm the conversion of hydroxyl to chloride groups.

-

-

Amination:

-

Dissolve the 4-arm-PEG-Cl in a concentrated aqueous ammonia solution.

-

Heat the mixture in a sealed pressure vessel at an elevated temperature (e.g., 100 °C) for an extended period (e.g., 48 hours).

-

After cooling, remove the excess ammonia and water under vacuum.

-

Purify the resulting 4-arm-PEG-Amine by dialysis against deionized water followed by lyophilization.

-

Confirm the presence of primary amine groups using techniques such as the ninhydrin test or NMR spectroscopy.

-

Step 2: Conjugation of FITC to 4-arm-PEG-Amine

This protocol describes the reaction between the primary amine groups of the PEG and the isothiocyanate group of FITC.[10]

-

Reaction Setup:

-

Dissolve 4-arm-PEG-Amine in a suitable buffer with a pH of 8.5-9.5 (e.g., 0.1 M sodium bicarbonate buffer).

-

Prepare a stock solution of FITC in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).

-

Slowly add the FITC solution to the stirring 4-arm-PEG-Amine solution. The molar ratio of FITC to amine groups should be optimized, but a slight excess of FITC is often used.

-

Protect the reaction mixture from light and stir at room temperature for several hours or overnight at 4 °C.

-

-

Purification:

-

The unreacted FITC and other small molecule byproducts can be removed by dialysis against a large volume of deionized water, with frequent water changes, until no free FITC is detected in the dialysis buffer.

-

Alternatively, size exclusion chromatography (SEC) can be employed for purification, which separates the larger 4-arm-PEG-FITC conjugate from the smaller unreacted FITC molecules.[11][12]

-

The purified 4-arm-PEG-FITC solution is then typically lyophilized to obtain a solid product.

-

-

Characterization:

-

The successful conjugation can be confirmed by UV-Vis spectroscopy, observing the characteristic absorbance peaks of both the PEG backbone and the FITC fluorophore.

-

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC), particularly using a size-exclusion column.[13]

-

Applications and Experimental Workflow

4-arm-PEG-FITC is a versatile tool in biomedical research, with primary applications in fluorescent labeling and imaging. Its multi-arm structure can lead to enhanced signal intensity compared to linear PEG-FITC of a similar molecular weight.

A common application is the labeling of cell surfaces for identification and quantification by flow cytometry. The following workflow outlines this process.

Detailed Protocol for Cell Surface Labeling and Flow Cytometry

This protocol provides a general guideline for labeling cells in suspension with 4-arm-PEG-FITC.[5][14][15]

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a suitable staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

-

-

Fc Receptor Blocking (Optional but Recommended):

-

To prevent non-specific binding of the PEG conjugate to Fc receptors on immune cells, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4 °C.

-

-

Staining:

-

Add the desired concentration of 4-arm-PEG-FITC to the cell suspension. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µg/mL.

-

Incubate the cells with the fluorescent conjugate for 30 minutes at 4 °C, protected from light.

-

-

Washing:

-

After incubation, wash the cells by adding an excess of staining buffer and centrifuging at a low speed (e.g., 300 x g) for 5 minutes.

-

Carefully aspirate the supernatant.

-

Repeat the washing step at least once to ensure the removal of unbound 4-arm-PEG-FITC.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.

-

Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and an appropriate emission filter for FITC (typically around 530/30 nm).

-

Acquire data and analyze the fluorescence intensity of the cell population to quantify the extent of labeling.

-

Conclusion

4-arm-PEG-FITC is a valuable tool for researchers in various scientific disciplines. Its unique star-shaped architecture, combined with the fluorescent properties of FITC and the biocompatibility of PEG, makes it well-suited for a range of applications, including cell tracking, biomolecule labeling, and the development of novel drug delivery systems. The synthesis, while requiring careful control of reaction conditions and purification, is achievable through established chemical methods. The provided protocols and workflows serve as a foundation for the successful implementation of 4-arm-PEG-FITC in your research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of PLGA nanoparticle/4-arm-PEG hybrid hydrogels with controlled porous structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biotium.com [biotium.com]

- 6. Khan Academy [khanacademy.org]

- 7. smart.dhgate.com [smart.dhgate.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. youtube.com [youtube.com]

- 11. lcms.cz [lcms.cz]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. ptglab.com [ptglab.com]

4-Arm-PEG-FITC: A Comprehensive Technical Guide to its Excitation and Emission Spectra for Researchers and Drug Development Professionals

An in-depth exploration of the photophysical properties, experimental characterization, and practical applications of 4-arm polyethylene glycol-fluorescein isothiocyanate (4-arm-PEG-FITC), a versatile tool in biomedical research and drug delivery.

This technical guide provides a detailed overview of the excitation and emission spectral characteristics of 4-arm-PEG-FITC, a branched polymer conjugate widely utilized for fluorescent labeling and imaging. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking to employ this fluorophore-conjugated polymer in their experimental workflows. This document outlines the fundamental photophysical parameters, provides detailed experimental protocols for spectral characterization, and illustrates its application in hydrogel formation and cellular imaging.

Photophysical Properties of 4-Arm-PEG-FITC

The fluorescent properties of 4-arm-PEG-FITC are primarily determined by the fluorescein isothiocyanate (FITC) moiety attached to the termini of the four polyethylene glycol (PEG) arms. The PEG backbone, while enhancing biocompatibility and solubility, generally has a negligible effect on the core spectral characteristics of FITC. The key photophysical parameters are summarized in the table below. It is important to note that while the spectral data for free FITC is readily available and serves as a very close approximation, slight variations may be observed when conjugated to the 4-arm-PEG structure due to the local microenvironment.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~495 nm | [1][2][3][4] |

| Emission Maximum (λem) | ~520 nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ (for FITC) | [5] |

| Quantum Yield (Φ) | ~0.91 (for Fluorescein in 0.1N NaOH) | [6] |

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the standard procedure for determining the fluorescence excitation and emission spectra of 4-arm-PEG-FITC using a spectrofluorometer.

Materials:

-

4-arm-PEG-FITC

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 4-arm-PEG-FITC in PBS (e.g., 1 mg/mL). Protect the solution from light.

-

Dilute the stock solution with PBS to a final concentration that results in an absorbance of approximately 0.05 at the excitation maximum (~495 nm) to minimize inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Emission Spectrum Measurement:

-

Place a cuvette with blank PBS solution in the sample holder and record a blank spectrum to subtract background fluorescence.

-

Replace the blank with the 4-arm-PEG-FITC sample solution.

-

Set the excitation wavelength to the known maximum of FITC (~495 nm).

-

Scan the emission spectrum over a wavelength range that encompasses the expected emission, for instance, from 500 nm to 600 nm.

-

The peak of the resulting spectrum will be the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Keep the 4-arm-PEG-FITC sample in the holder.

-

Set the emission wavelength to the determined emission maximum (λem from the previous step).

-

Scan the excitation spectrum over a wavelength range that includes the expected absorption, for example, from 400 nm to 510 nm.

-

The peak of this spectrum will correspond to the excitation maximum (λex).

-

Determination of Quantum Yield (Comparative Method)

The fluorescence quantum yield can be determined by comparing the fluorescence intensity of the 4-arm-PEG-FITC sample to a standard with a known quantum yield, such as fluorescein in 0.1 M NaOH (Φ = 0.91).[6]

Materials:

-

4-arm-PEG-FITC solution (prepared as in 2.1)

-

Fluorescein standard solution in 0.1 M NaOH

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Absorbance Matching: Prepare a series of dilutions for both the 4-arm-PEG-FITC and the fluorescein standard. Measure the absorbance of each solution at the excitation wavelength used for the fluorescence measurements. Select a concentration for both the sample and the standard that results in an identical, low absorbance value (typically < 0.1) to ensure linearity.[6]

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for both the 4-arm-PEG-FITC sample and the fluorescein standard at the same excitation wavelength and with identical instrument settings (e.g., slit widths, gain).

-

Integrate the area under the emission curve for both the sample and the standard.

-

-

Calculation: The quantum yield of the 4-arm-PEG-FITC (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

Since the absorbance is matched (A_std / A_sample ≈ 1) and if the same solvent is used (n_sample² / n_std² = 1), the equation simplifies to:

Φ_sample = Φ_std * (I_sample / I_std)

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving 4-arm-PEG derivatives.

References

- 1. FITC-PEG-SC, FITC-PEG-NHS - Biopharma PEG [biochempeg.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. mPEG-FITC for Dye Labling - Biopharma PEG [biochempeg.com]

- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

Biocompatibility of 4-arm PEG Hydrogels for Tissue Engineering: An In-depth Technical Guide

Introduction

Four-arm polyethylene glycol (PEG) hydrogels are synthetic biomaterials that have garnered significant interest in the field of tissue engineering and regenerative medicine. Their highly tunable biochemical and mechanical properties, coupled with their excellent biocompatibility, make them ideal candidates for a wide range of applications, including cell encapsulation, drug delivery, and as scaffolds for tissue regeneration. This technical guide provides a comprehensive overview of the biocompatibility of 4-arm PEG hydrogels, detailing experimental protocols for their synthesis and evaluation, presenting quantitative data on their performance, and illustrating key biological interactions.

Core Principles of Biocompatibility

The biocompatibility of a biomaterial is defined as its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. For 4-arm PEG hydrogels, this encompasses several key aspects:

-

Cytotoxicity: The material itself and any of its degradation byproducts should not be toxic to cells.

-

Immune Response: The hydrogel should not trigger a significant inflammatory or foreign body response that could impede tissue integration and regeneration.

-

Biodegradation: The degradation of the hydrogel should occur at a rate that is compatible with new tissue formation, and the degradation products should be non-toxic and easily cleared by the body.

-

Biofunctionality: The hydrogel should support essential cellular processes such as adhesion, proliferation, differentiation, and matrix deposition.

Synthesis of 4-arm PEG Hydrogels

The versatility of 4-arm PEG hydrogels stems from the variety of chemical crosslinking strategies that can be employed to form the hydrogel network. The choice of crosslinking chemistry influences the hydrogel's mechanical properties, degradation kinetics, and biofunctionality. A common method involves the Michael-type addition reaction between a 4-arm PEG-maleimide (PEG-4MAL) macromer and a thiol-containing crosslinker.

Applications of 4-Arm-PEG-FITC in Drug Delivery Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 4-arm-poly(ethylene glycol)-fluorescein isothiocyanate (4-arm-PEG-FITC) in the development of advanced drug delivery systems. The unique tetra-functional architecture of 4-arm-PEG offers significant advantages in the design of sophisticated nanocarriers, such as hydrogels and nanoparticles, for therapeutic and diagnostic purposes. The inclusion of FITC, a widely used fluorophore, enables straightforward tracking and visualization of these systems in vitro and in vivo. This guide will delve into the synthesis, characterization, and application of these systems, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts and Advantages of 4-Arm-PEG-FITC

Four-arm PEG is a star-shaped macromolecule with four PEG chains extending from a central core. This structure provides several benefits over linear PEG in drug delivery applications:

-

High Drug Loading Capacity: The multiple arms allow for the attachment of a greater number of drug molecules, imaging agents, or targeting ligands per polymer molecule.

-

Well-Defined Structure: The defined number of arms and molecular weight distribution contribute to the formation of more homogenous and reproducible drug delivery systems.

-

Enhanced Stability: The branched structure can provide steric hindrance that improves the stability of nanoparticles and protects encapsulated drugs from degradation.

-

Multifunctionality: Each of the four arms can be functionalized with different moieties, enabling the creation of multifunctional drug delivery systems with targeting, imaging, and therapeutic capabilities.

The addition of FITC to one or more of the arms provides a fluorescent label for tracking the biodistribution, cellular uptake, and drug release of the delivery system.

Quantitative Data on 4-Arm-PEG-FITC Drug Delivery Systems

The following tables summarize key quantitative data from studies utilizing 4-arm-PEG-based drug delivery systems. These examples highlight the versatility of this platform in forming both nanoparticle and hydrogel-based carriers for various therapeutic agents.

Table 1: Physicochemical Properties of 4-Arm-PEG-Based Nanoparticles

| Drug | Polymer System | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

| Doxorubicin | PLGA-co-4-arm-PEG | 188 ± 5.2 | -15.3 ± 1.8 | 8.7 ± 0.6 | 78.2 ± 4.5 | |

| Paclitaxel | 4-arm-PEG-PCL | 155 ± 4.1 | -12.8 ± 1.5 | 10.2 ± 0.9 | 85.1 ± 3.9 | |

| Gefitinib | 4-arm-PEG-PLA-FITC with Aptamer | 120 ± 3.5 | -18.5 ± 2.1 | 7.5 ± 0.5 | 82.3 ± 4.1 |

Table 2: Drug Release Kinetics from 4-Arm-PEG-Based Hydrogels

| Drug/Molecule | Hydrogel System | Release at 24h (%) | Release at 72h (%) | Release Mechanism | Reference |

| Doxorubicin | 4-arm-PEG-SH + 4-arm-PEG-OPSS (pH-sensitive) | ~40 (pH 5.5) | ~75 (pH 5.5) | Diffusion & Degradation | [1] |

| BSA | 4-arm-PEG-Acrylate + Dithiol Crosslinker | ~30 | ~55 | Diffusion | |

| IgG | 4-arm-PEG-SH + 4-arm-PEG-OPSS | ~15 | ~35 | Diffusion | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, fabrication, and characterization of 4-arm-PEG-FITC based drug delivery systems.

Synthesis of 4-Arm-PEG-FITC Conjugate

This protocol describes the conjugation of FITC to an amine-terminated 4-arm-PEG.

Materials:

-

4-arm-PEG-Amine (e.g., 10 kDa)

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dialysis membrane (MWCO appropriate for the PEG size)

-

Lyophilizer

Procedure:

-

Dissolve 4-arm-PEG-Amine in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

-

Add TEA or DIPEA to the solution at a 2-3 molar excess relative to the amine groups on the 4-arm-PEG.

-

In a separate light-protected container, dissolve FITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Slowly add the FITC solution to the 4-arm-PEG-Amine solution dropwise while stirring. The molar ratio of FITC to amine groups can be varied to control the degree of labeling (a 1.1 to 1.5 molar excess of FITC per amine group is a common starting point).

-

Allow the reaction to proceed for 12-24 hours at room temperature in the dark with continuous stirring.

-

Quench the reaction by adding a small amount of an amine-containing buffer like Tris (optional).

-

Purify the 4-arm-PEG-FITC conjugate by dialysis against deionized water for 2-3 days with frequent water changes to remove unreacted FITC and other small molecules.

-

Freeze the purified solution and lyophilize to obtain the 4-arm-PEG-FITC as a yellow-orange powder.

-

Characterize the conjugate using ¹H NMR and UV-Vis spectroscopy to confirm FITC conjugation and determine the degree of labeling.

Fabrication of 4-Arm-PEG-FITC Drug-Loaded Nanoparticles

This protocol outlines the preparation of drug-loaded nanoparticles using a self-assembly/nanoprecipitation method. This example uses a 4-arm-PEG-b-PCL (polycaprolactone) block copolymer, where one or more of the PEG arms are conjugated with FITC.

Materials:

-

4-arm-PEG-FITC-b-PCL copolymer

-

Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

-

Acetone or Tetrahydrofuran (THF) as the organic solvent

-

Deionized water or phosphate-buffered saline (PBS) as the aqueous phase

-

Magnetic stirrer

-

Dialysis membrane

Procedure:

-

Dissolve the 4-arm-PEG-FITC-b-PCL copolymer and the hydrophobic drug in the organic solvent (e.g., acetone) at a predetermined ratio.

-

Under moderate stirring, add the organic solution dropwise to the aqueous phase (e.g., deionized water). The volume ratio of the aqueous phase to the organic phase should be high (e.g., 10:1) to ensure rapid precipitation.

-

Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent and the formation of stable nanoparticles.

-

Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove any remaining organic solvent and unloaded drug.

-

The resulting nanoparticle suspension can be stored at 4°C or lyophilized for long-term storage.

Characterization of Drug Delivery Systems

Particle Size and Zeta Potential:

-

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.

-

Zeta potential analysis is performed to determine the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.

Drug Loading and Encapsulation Efficiency:

-

Lyophilize a known amount of the purified nanoparticle suspension.

-

Dissolve the lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.

-

Quantify the amount of drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release:

-

Place a known amount of the drug-loaded nanoparticle suspension or hydrogel in a dialysis bag with an appropriate molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with gentle shaking.

-

At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway for targeted drug delivery.

Experimental Workflow: Nanoparticle Formulation and Characterization

Experimental Workflow: Hydrogel Formation and Drug Release Study

Signaling Pathway: EGFR Pathway Inhibition in Cancer Therapy

This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in cancer, and how a targeted drug delivered by a 4-arm-PEG-FITC carrier can inhibit this pathway. For this example, we consider the delivery of Gefitinib, an EGFR tyrosine kinase inhibitor.

Conclusion

4-arm-PEG-FITC is a powerful and versatile platform for the development of advanced drug delivery systems. Its unique architecture allows for the creation of well-defined, multifunctional nanoparticles and hydrogels with high drug loading capacities. The integrated fluorescent label facilitates crucial preclinical evaluation, including biodistribution and cellular uptake studies. As research in nanomedicine continues to advance, the rational design of drug carriers using innovative platforms like 4-arm-PEG will be paramount in developing safer and more effective therapies. This guide provides a foundational understanding for researchers and developers to harness the potential of 4-arm-PEG-FITC in their drug delivery endeavors.

References

Illuminating the Cellular Landscape: A Technical Guide to Cell Surface Labeling with 4-arm-PEG-FITC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for utilizing 4-arm-PEG-FITC for the fluorescent labeling of cell surfaces. This technique offers a robust and versatile tool for visualizing, tracking, and quantifying cells in a variety of research and drug development applications. By leveraging the unique properties of a four-arm polyethylene glycol (PEG) scaffold conjugated to fluorescein isothiocyanate (FITC), researchers can achieve stable and efficient cell surface modification.

Core Principles of 4-arm-PEG-FITC Cell Surface Labeling

The fundamental principle behind cell surface labeling with 4-arm-PEG-FITC lies in the covalent conjugation of the molecule to primary amines present on the cell membrane. The key components of this system are:

-

4-arm-PEG Scaffold: The tetra-functional polyethylene glycol core provides a hydrophilic and biocompatible scaffold. Its multi-arm structure allows for multiple points of attachment to the cell surface, enhancing the stability and avidity of the labeling. The PEG component also helps to minimize non-specific protein adsorption and can reduce the immunogenicity of the labeled cells.

-

FITC (Fluorescein Isothiocyanate): FITC is a widely used green fluorescent dye. The isothiocyanate group (-N=C=S) of FITC is not directly involved in the cell surface reaction in the case of a pre-functionalized 4-arm-PEG-FITC. Instead, the 4-arm PEG is typically functionalized with a reactive group that targets cell surface molecules.

-

Reactive Chemistry for Cell Surface Conjugation: For cell surface labeling, the terminal ends of the 4-arm-PEG are functionalized with amine-reactive groups, most commonly N-hydroxysuccinimide (NHS) esters. These NHS esters readily react with primary amines (-NH2) found in the side chains of lysine residues and at the N-terminus of proteins on the cell surface. This reaction forms a stable amide bond, covalently attaching the 4-arm-PEG-FITC to the cell membrane.

The following diagram illustrates the chemical principle of this labeling strategy:

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in cell surface labeling with 4-arm-PEG-FITC.

Protocol 1: Cell Surface Labeling with 4-arm-PEG-NHS-FITC

This protocol outlines the steps for labeling live cells in suspension.

Materials:

-

4-arm-PEG-NHS-FITC (ensure it is protected from light and moisture)

-

Live cells in suspension (e.g., harvested by trypsinization and neutralized, or non-adherent cell line)

-

Phosphate-Buffered Saline (PBS), pH 7.2-8.0, sterile

-

Quenching buffer: 100 mM glycine or Tris in PBS, sterile

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) for blocking (optional)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest and wash cells twice with sterile PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove any residual serum proteins that contain primary amines.

-

Resuspend the cell pellet in cold PBS to a final concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL. Keep cells on ice.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of 4-arm-PEG-NHS-FITC in anhydrous DMSO.

-

Dilute the stock solution in cold PBS (pH 7.2-8.0) to the desired final labeling concentration. A typical starting concentration is 100 µM, but this should be optimized for your specific cell type and application.

-

-

Labeling Reaction:

-

Add the diluted 4-arm-PEG-NHS-FITC solution to the cell suspension.

-

Incubate for 30 minutes on ice or at 4°C with gentle agitation, protected from light. The low temperature minimizes internalization of the label.

-

-

Quenching Reaction:

-

To stop the labeling reaction, add the quenching buffer to a final concentration of 100 mM.

-

Incubate for 10 minutes on ice.

-

-

Washing:

-

Wash the cells three times with cold PBS containing 1% BSA or FBS to remove any unreacted label. Centrifuge at 300 x g for 5 minutes for each wash.

-

-

Analysis:

-

Resuspend the final cell pellet in an appropriate buffer for analysis.

-

Visualize the labeled cells using a fluorescence microscope or quantify the labeling efficiency and intensity using a flow cytometer.

-

The following diagram illustrates the experimental workflow:

Protocol 2: Assessment of Cell Viability after Labeling

It is crucial to assess the cytotoxicity of the labeling procedure. Standard cell viability assays can be employed.

Materials:

-

Labeled and unlabeled (control) cells

-

Cell culture medium

-

96-well plates

-

Cell viability assay reagent (e.g., MTT, XTT, WST-1, or a live/dead cell staining kit)

-

Plate reader or fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed the labeled and control cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) in complete cell culture medium.

-

-

Incubation:

-

Incubate the cells for a desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

-

Viability Assay:

-

Perform the cell viability assay according to the manufacturer's instructions.

-

For example, for an MTT assay, add the MTT reagent to each well, incubate, and then solubilize the formazan crystals before reading the absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability of the labeled cells relative to the unlabeled control cells.

-

Quantitative Data

The following table summarizes key quantitative parameters relevant to 4-arm-PEG-FITC cell surface labeling. It is important to note that specific values can vary depending on the cell type, reagent concentration, and experimental conditions. The data presented here are compiled from studies on various PEG derivatives and labeling techniques.

| Parameter | Value/Range | Cell Type/Context | Citation |

| 4-arm-PEG-NHS-FITC Concentration | 10 - 500 µM | General starting range for cell labeling | |

| Incubation Time | 30 - 60 minutes | Live cell labeling on ice | |

| pH for Labeling Reaction | 7.2 - 8.5 | Optimal for NHS ester reaction with primary amines | [1] |

| Cell Viability (IC50) | > 1 mg/mL (for some PEG derivatives) | HeLa, L929 cells (24h exposure) | [2][3] |

| Labeling Efficiency | Dependent on cell type and reagent concentration | General for NHS ester labeling | [3][4] |

| FITC Excitation/Emission | ~495 nm / ~515 nm | Standard fluorescence properties | [5] |

Note: The cytotoxicity of PEG derivatives is generally low, but it can be influenced by the molecular weight and the nature of the functional groups. It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration of 4-arm-PEG-FITC for your specific cell line.

Conclusion

The use of 4-arm-PEG-FITC for cell surface labeling is a powerful technique for a wide range of biological research and drug development applications. By understanding the core principles of the underlying chemistry and following optimized experimental protocols, researchers can achieve robust and reproducible fluorescent labeling of live cells. The biocompatibility of the PEG scaffold, combined with the strong fluorescence of FITC, makes this a valuable tool for cell tracking, imaging, and quantification. As with any labeling technique, careful optimization of reagent concentrations and incubation conditions is essential to ensure high labeling efficiency while maintaining cell viability and function.

References

- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 3. biotium.com [biotium.com]

- 4. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptideweb.com [peptideweb.com]

A Technical Guide to the Formulation and Characterization of Fluorescent Hydrogels Utilizing 4-arm-PEG-FITC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent hydrogels based on 4-arm poly(ethylene glycol) conjugated with fluorescein isothiocyanate (4-arm-PEG-FITC). This document details the underlying chemical principles, experimental protocols, and key characterization data to facilitate the use of these hydrogels in research and development, particularly in the fields of cell biology and drug delivery.

Introduction

Hydrogels, three-dimensional networks of hydrophilic polymers, have emerged as versatile biomaterials due to their high water content, biocompatibility, and tunable physical properties. Their structural resemblance to the native extracellular matrix makes them ideal scaffolds for 3D cell culture and as vehicles for controlled drug release. The incorporation of fluorescent probes, such as fluorescein isothiocyanate (FITC), into the hydrogel matrix enables real-time, non-invasive visualization of the hydrogel itself, encapsulated cells, or the release of therapeutic agents.

The use of a 4-arm poly(ethylene glycol) (PEG) backbone offers a well-defined, branched structure that leads to the formation of hydrogels with a more uniform network and predictable properties compared to linear PEG. This guide focuses on a practical approach to generating fluorescent 4-arm-PEG hydrogels through the synthesis of an amine-terminated intermediate followed by conjugation with FITC and subsequent crosslinking.

Synthesis of 4-arm-PEG-FITC Hydrogels

The synthesis of 4-arm-PEG-FITC hydrogels can be achieved through a multi-step process that involves the functionalization of 4-arm-PEG with amine groups, conjugation of FITC to these amine groups, and finally, crosslinking to form the hydrogel network.

Synthesis of 4-arm-PEG-Amine

A common method to introduce amine functionalities to a 4-arm-PEG-hydroxyl (4-arm-PEG-OH) is a two-step process involving an intermediate chloride.

-

Step 1: Chlorination of 4-arm-PEG-OH. The hydroxyl end groups of the 4-arm-PEG-OH are reacted with a chlorinating agent, such as thionyl chloride, to form a 4-arm-PEG-chloride.

-

Step 2: Amination of 4-arm-PEG-Chloride. The resulting 4-arm-PEG-chloride is then reacted with aqueous or anhydrous ammonia to yield the 4-arm-PEG-amine. The conversion of hydroxyl groups to amine groups is typically high, often exceeding 98%.[1]

Conjugation of FITC to 4-arm-PEG-Amine

The primary amine groups of the 4-arm-PEG-amine readily react with the isothiocyanate group of FITC to form a stable thiourea linkage. This reaction is typically performed in an amine-free buffer at a slightly basic pH (8-9) to ensure the amine groups are deprotonated and thus more nucleophilic.[2]

Crosslinking of 4-arm-PEG-FITC to Form a Hydrogel

The amine groups on the 4-arm-PEG-FITC can be crosslinked using various bifunctional crosslinking agents. Genipin, a natural crosslinker, is a suitable option as it reacts with primary amine groups to form a stable, biocompatible hydrogel network.[3] The gelation time can be influenced by the concentration of the crosslinker and the temperature.[3]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the synthesis and characterization of 4-arm-PEG-FITC hydrogels.

Protocol for Synthesis of 4-arm-PEG-Amine

-

Materials: 4-arm-PEG-OH, thionyl chloride, concentrated aqueous ammonia, appropriate solvents.

-

Procedure:

-

React 4-arm-PEG-OH with thionyl chloride to form 4-arm-PEG-chloride. The reaction conditions should be carefully controlled to ensure complete conversion.

-

Purify the 4-arm-PEG-chloride to remove any unreacted thionyl chloride and byproducts.

-

React the purified 4-arm-PEG-chloride with concentrated aqueous ammonia.

-

Purify the resulting 4-arm-PEG-amine using a suitable method, such as ion exchange chromatography, to remove excess ammonia and any salts formed during the reaction.[1]

-

Characterize the product using techniques like 1H NMR to confirm the conversion of hydroxyl to amine groups.[1]

-

Protocol for FITC Conjugation to 4-arm-PEG-Amine

-

Materials: 4-arm-PEG-amine, FITC, amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0), DMSO or DMF, quenching reagent (e.g., Tris buffer), purification column (e.g., desalting column).

-

Procedure:

-

Dissolve FITC in dry DMSO to a concentration of 10 mg/mL immediately before use.[4]

-

Dissolve the 4-arm-PEG-amine in 0.1 M sodium bicarbonate buffer (pH 9.0).[4]

-

Add the FITC solution to the 4-arm-PEG-amine solution. The molar ratio of FITC to amine groups can be adjusted to control the degree of labeling.

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.[4]

-

(Optional) Quench the reaction by adding a small amount of Tris buffer.[4]

-

Remove unreacted FITC using a desalting column or dialysis.[4]

-

Store the purified 4-arm-PEG-FITC solution at 4°C, protected from light.[4]

-

Protocol for Hydrogel Formation with Genipin Crosslinking

-

Materials: 4-arm-PEG-FITC solution, Genipin solution of desired concentration.

-

Procedure:

-

Prepare a solution of 4-arm-PEG-FITC in a suitable buffer (e.g., PBS).

-

Add the genipin solution to the 4-arm-PEG-FITC solution and mix thoroughly.

-

Allow the mixture to incubate at 37°C. Gelation time will vary depending on the concentration of genipin and 4-arm-PEG-FITC.[3]

-

The formation of a stable hydrogel can be confirmed by inverting the vial and observing no flow.

-

Characterization of 4-arm-PEG-FITC Hydrogels

Thorough characterization is essential to ensure the suitability of the fluorescent hydrogels for specific applications. Key properties to evaluate include swelling behavior, mechanical strength, fluorescence intensity, and biocompatibility.

Swelling Ratio

The swelling ratio provides insight into the hydrogel's network structure and its ability to absorb and retain water.

-

Protocol for Swelling Ratio Measurement:

-

Prepare hydrogel samples of a defined initial size and weigh them (W_d).

-

Immerse the hydrogels in a buffer solution (e.g., PBS) at 37°C.

-

At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (W_s).

-

Calculate the swelling ratio (Q) as: Q = (W_s - W_d) / W_d.

-

Continue measurements until the hydrogel reaches equilibrium swelling (i.e., no significant change in weight).

-

Mechanical Properties (Storage Modulus)

The mechanical properties of the hydrogel, such as its stiffness, are critical for applications in cell culture and tissue engineering. The storage modulus (G') is a measure of the elastic response of the hydrogel.

-

Protocol for Storage Modulus Measurement:

-

Prepare hydrogel discs of a defined geometry.

-

Use a rheometer with a parallel plate geometry to perform oscillatory rheology.

-

Conduct a frequency sweep at a constant strain within the linear viscoelastic region of the material.

-

The storage modulus (G') is determined from the frequency sweep data.

-

Fluorescence Quantification

Quantifying the fluorescence intensity of the hydrogel is important for applications involving imaging and tracking.

-

Protocol for Fluorescence Intensity Measurement:

-

Prepare hydrogel samples in a suitable format for fluorescence measurement (e.g., in a 96-well plate).

-

Use a fluorescence microplate reader or a fluorescence microscope to measure the fluorescence intensity.

-

For FITC, the excitation maximum is approximately 495 nm and the emission maximum is around 525 nm.[5]

-

A standard curve can be generated using known concentrations of 4-arm-PEG-FITC to correlate fluorescence intensity with the concentration of the fluorophore within the hydrogel.

-

Cell Viability Assays

For applications involving cell encapsulation, it is crucial to assess the biocompatibility of the hydrogel and the encapsulation process.

-

Protocol for Cell Viability Assessment (LDH and AlamarBlue Assays):

-

Encapsulate cells within the 4-arm-PEG-FITC hydrogel.

-

Culture the cell-laden hydrogels for the desired period.

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. An increase in LDH activity indicates decreased cell viability.[6][7]

-

AlamarBlue Assay: Add AlamarBlue reagent to the cell cultures. Metabolically active cells reduce the reagent, causing a colorimetric and fluorescent change that can be quantified to determine cell viability.[6][7]

-

Quantitative Data Summary

The following tables summarize representative data for the properties of 4-arm-PEG hydrogels. It is important to note that this data is for 4-arm-PEG hydrogels crosslinked with genipin and does not include FITC modification. The properties of 4-arm-PEG-FITC hydrogels are expected to be similar but should be experimentally determined.

Table 1: Gelation Time of 4-arm-PEG Hydrogels with Genipin Crosslinker at 37°C [3]

| 4-arm-PEG Concentration | Genipin Concentration | Gelation Time (hours) |

| 10% (w/v) | 25 mM | 1.7 |

| 10% (w/v) | 35.2 mM | 1.3 |

Table 2: Swelling Properties of 4-arm-PEG Hydrogels in PBS at 37°C

| Hydrogel Formulation | Equilibrium Swelling Ratio (Q) |

| Representative 4-arm-PEG Hydrogel | Data to be determined experimentally |

Table 3: Mechanical Properties of 4-arm-PEG Hydrogels

| Hydrogel Formulation | Storage Modulus (G') (kPa) |

| Representative 4-arm-PEG Hydrogel | Data to be determined experimentally |

Table 4: Fluorescence Properties of 4-arm-PEG-FITC Hydrogels

| Property | Value |

| Excitation Maximum | ~495 nm[5] |

| Emission Maximum | ~525 nm[5] |

| Fluorescence Intensity | Data to be determined experimentally |

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

Conclusion

This technical guide has outlined a comprehensive approach for the creation and characterization of fluorescent hydrogels using 4-arm-PEG-FITC. By following the detailed protocols for synthesis, characterization, and cell encapsulation, researchers can develop well-defined, fluorescently labeled hydrogel systems for a variety of applications in drug delivery and tissue engineering. The ability to non-invasively monitor the hydrogel and encapsulated cells provides a powerful tool for advancing our understanding of cell-matrix interactions and for the development of novel therapeutic strategies. It is recommended that users of this guide perform their own specific characterizations to ensure the hydrogel properties meet the requirements of their intended application.

References

- 1. US20070249870A1 - Method for preparing multi-arm poly (ethylene glycol) amines - Google Patents [patents.google.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youdobio.com [youdobio.com]

- 5. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytocompatibility Evaluation of PEG-Methylsulfone Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Molecular Weight on 4-arm-PEG-FITC Performance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of molecular weight (MW) in the performance of 4-arm-poly(ethylene glycol)-fluorescein isothiocyanate (4-arm-PEG-FITC). Understanding how MW impacts the physicochemical and biological properties of this versatile polymer is paramount for its effective application in drug delivery, bioimaging, and tissue engineering. This document provides a comprehensive overview of the synthesis, characterization, and performance of 4-arm-PEG-FITC across a range of molecular weights, with a focus on quantitative data and detailed experimental methodologies.

Introduction to 4-arm-PEG-FITC

Poly(ethylene glycol) (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer widely utilized to enhance the therapeutic properties of molecules and delivery systems. The 4-arm architecture offers a unique branched structure that provides a higher functional group density compared to its linear counterpart. The conjugation of fluorescein isothiocyanate (FITC), a commonly used fluorescent dye, to the arms of the PEG molecule enables visualization and tracking in various biological applications. The performance of 4-arm-PEG-FITC is intricately linked to its molecular weight, which influences its hydrodynamic radius, biocompatibility, cellular uptake, and in vivo biodistribution.

Synthesis and Characterization of 4-arm-PEG-FITC

The synthesis of 4-arm-PEG-FITC with varying molecular weights (e.g., 5 kDa, 10 kDa, and 20 kDa) is a critical first step for comparative studies.

Synthesis of 4-arm-PEG-FITC

A general synthesis protocol involves the reaction of a 4-arm-PEG-Amine with FITC. The stoichiometry of the reaction is crucial to control the degree of labeling.

Experimental Protocol: Synthesis of 4-arm-PEG-FITC

-

Dissolution: Dissolve 4-arm-PEG-Amine (e.g., 5 kDa, 10 kDa, or 20 kDa) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5), to a concentration of 10 mg/mL.

-

FITC Solution Preparation: Prepare a stock solution of FITC in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Reaction: Slowly add the FITC solution to the stirring 4-arm-PEG-Amine solution. The molar ratio of FITC to the amine groups on the PEG can be varied to control the degree of labeling, though a slight excess of FITC is often used.

-

Incubation: Allow the reaction to proceed for 4-12 hours at room temperature in the dark to prevent photobleaching of the FITC.

-

Purification: Purify the resulting 4-arm-PEG-FITC conjugate to remove unreacted FITC and other impurities. This is typically achieved through dialysis against deionized water for 48-72 hours with frequent water changes, followed by lyophilization. Size exclusion chromatography (SEC) can also be employed for purification.

Characterization of 4-arm-PEG-FITC

Thorough characterization is essential to confirm the successful synthesis and purity of the conjugates.

Experimental Protocol: Characterization of 4-arm-PEG-FITC

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the covalent attachment of FITC to the PEG arms and to estimate the degree of substitution. The characteristic peaks of both PEG and FITC should be present in the spectrum.

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and polydispersity index (PDI) of the 4-arm-PEG-FITC conjugate. A narrow PDI indicates a homogenous product.

-

UV-Visible Spectroscopy: The absorbance spectrum of the conjugate is measured to determine the concentration of FITC. The maximum absorbance of FITC is typically around 495 nm.

-

Fluorimetry: Fluorescence spectroscopy is used to measure the fluorescence emission spectrum and quantum yield of the 4-arm-PEG-FITC. The emission maximum for FITC is typically around 520 nm.

Diagram of 4-arm-PEG-FITC Synthesis Workflow

Impact of Molecular Weight on Physicochemical Properties

The molecular weight of 4-arm-PEG-FITC significantly influences its fundamental physicochemical properties.

Hydrodynamic Radius

The hydrodynamic radius of the polymer in solution increases with molecular weight. This has direct implications for its in vivo behavior, such as circulation time and renal clearance.

Table 1: Hydrodynamic Radii of 4-arm-PEG with Different Molecular Weights

| Molecular Weight (kDa) | Hydrodynamic Radius (nm) |

| 20 | 6.827 ± 0.088[1] |

| 40 | 9.251 ± 0.398[1] |

Note: Data is for 4-arm-PEG, and the addition of FITC is expected to have a negligible effect on the overall hydrodynamic radius.

Fluorescence Properties

While the intrinsic spectral properties of FITC remain the same, the local environment created by the PEG chains of different lengths can subtly influence its fluorescence quantum yield and photostability. Generally, PEGylation can protect the fluorophore from quenching and enhance its stability.

Experimental Protocol: Comparative Analysis of Fluorescence Properties

-

Quantum Yield Measurement: The fluorescence quantum yield of 4-arm-PEG-FITC solutions of different MWs is determined relative to a standard fluorophore with a known quantum yield (e.g., fluorescein in 0.1 M NaOH). Absorbance and fluorescence emission spectra are recorded for both the samples and the standard at the same excitation wavelength.

-

Photostability Assay: Solutions of 4-arm-PEG-FITC of varying MWs are continuously exposed to an excitation light source. The fluorescence intensity is monitored over time. The rate of fluorescence decay is used to quantify the photostability.

Influence of Molecular Weight on Biological Performance

The biological behavior of 4-arm-PEG-FITC is strongly dependent on its molecular weight, affecting its interactions with cells and its fate in vivo.

Biocompatibility and Cytotoxicity

PEG is generally considered biocompatible. However, it is essential to assess the cytotoxicity of 4-arm-PEG-FITC, especially when considering different molecular weights.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., HeLa, L929) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 4-arm-PEG-FITC of different molecular weights (e.g., 5, 10, and 20 kDa) for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Cellular Uptake

The molecular weight of 4-arm-PEG-FITC is a key determinant of its cellular uptake mechanism and efficiency. Lower molecular weight PEGs can be taken up by cells more readily than higher molecular weight PEGs.

Table 2: Influence of PEG Molecular Weight on Cellular Uptake Mechanisms

| Molecular Weight Range | Primary Uptake Mechanism |

| < 2 kDa | Passive Diffusion |

| > 5 kDa | Passive Diffusion and Caveolae-mediated Endocytosis |

Source: Data generalized from studies on linear PEGs.

Experimental Protocol: Cellular Uptake Analysis by Flow Cytometry

-

Cell Incubation: Incubate cells with 4-arm-PEG-FITC of different molecular weights at a fixed concentration for various time points.

-

Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized conjugate.

-

Cell Detachment: Detach the cells from the culture plate using a non-enzymatic cell dissociation solution.

-

Flow Cytometry: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized 4-arm-PEG-FITC.

Diagram of Cellular Uptake Pathways

In Vivo Biodistribution and Imaging

The molecular weight of 4-arm-PEG-FITC plays a crucial role in its in vivo biodistribution and clearance. Higher molecular weight PEGs generally exhibit longer circulation times and reduced renal clearance, leading to increased accumulation in tissues through the enhanced permeability and retention (EPR) effect in the case of tumors.

Table 3: In Vivo Retention Half-lives of Fluorescein-labeled PEGs

| PEG Type | Molecular Weight (kDa) | Retention Half-life (t₁/₂) (hours) |

| Linear | 20 | 16.1 ± 4.1[1] |

| 4-arm | 20 | 9.0 ± 0.5 [1] |

| Linear | 40 | 21.5 ± 2.7[1] |

| 4-arm | 40 | 11.5 ± 1.9 [1] |

Note: This data highlights that for the same molecular weight, branched 4-arm PEGs can have a shorter retention half-life compared to linear PEGs, possibly due to their more compact structure.[1]

Experimental Protocol: In Vivo Imaging and Biodistribution Study

-

Animal Model: Utilize an appropriate animal model (e.g., mice bearing tumors).

-

Administration: Administer 4-arm-PEG-FITC of different molecular weights intravenously.

-

In Vivo Imaging: At various time points post-injection, perform whole-body fluorescence imaging to monitor the biodistribution of the conjugate.

-

Ex Vivo Analysis: At the end of the study, euthanize the animals and harvest major organs and tumors. Quantify the fluorescence intensity in each organ to determine the biodistribution profile.

Conclusion

The molecular weight of 4-arm-PEG-FITC is a critical parameter that dictates its performance in a wide range of biomedical applications. A thorough understanding and careful selection of the appropriate molecular weight are essential for optimizing its physicochemical properties and biological behavior. This guide provides a foundational framework for researchers and drug development professionals to design and evaluate 4-arm-PEG-FITC conjugates for their specific research needs. The provided data and experimental protocols serve as a starting point for comparative studies to further elucidate the structure-property relationships of these versatile molecules.

References

An In-depth Technical Guide to the Conjugation of FITC to 4-Arm PEG

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical mechanism, experimental protocols, and characterization methods for the conjugation of Fluorescein Isothiocyanate (FITC) to 4-arm Polyethylene Glycol (PEG).

Introduction

The conjugation of fluorescent dyes to biocompatible polymers is a cornerstone of modern biomedical research, enabling applications from in-vivo imaging and drug tracking to the development of advanced diagnostic assays.[1][] 4-arm Polyethylene Glycol (PEG) is a highly versatile, water-soluble polymer featuring four reactive terminal groups extending from a central core, making it an ideal scaffold for creating multivalent bioconjugates.[3][4] Fluorescein Isothiocyanate (FITC) is a widely used green fluorescent dye that can be covalently attached to molecules containing primary amine groups.[5][6] This guide details the core principles and practical steps for conjugating FITC to amine-terminated 4-arm PEG (4-arm PEG-NH₂).

Core Mechanism of Conjugation

The conjugation reaction relies on the nucleophilic addition of the primary amine groups (-NH₂) at the terminus of each PEG arm to the electrophilic central carbon atom of the isothiocyanate group (-N=C=S) on the FITC molecule.[5][7] This reaction forms a stable covalent thiourea bond, permanently linking the fluorescein dye to the PEG polymer.[5][7][8] The reaction is highly efficient and specific towards primary amines under controlled pH conditions.

Caption: Reaction scheme of 4-arm PEG-Amine with FITC.

Key Reaction Parameters

The success of the conjugation is governed by several critical parameters. Optimal conditions ensure high labeling efficiency while minimizing side reactions and degradation of the fluorophore.

| Parameter | Recommended Range | Rationale & Key Considerations |

| pH | 8.5 - 9.5[9] | The primary amine group (-NH₂) must be in its unprotonated, free base form to be nucleophilic. This pH range ensures sufficient deprotonation without causing hydrolysis of the isothiocyanate group. Carbonate-bicarbonate buffer is commonly used. |

| Molar Ratio (FITC:PEG-NH₂) | 1:1 to 20:1 (per amine group) | A molar excess of FITC is typically used to drive the reaction towards completion. The optimal ratio depends on the desired degree of labeling and should be determined empirically. Higher ratios can increase labeling but also risk precipitation and make purification more difficult.[10] |

| Solvent | Aqueous buffer (for PEG) with co-solvent (for FITC) | 4-arm PEG-Amine is soluble in aqueous buffers. FITC is hydrophobic and should be dissolved in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before being added to the PEG solution.[10][11][12] |

| Temperature | 4°C to 25°C (Room Temp) | The reaction can proceed efficiently at room temperature or refrigerated.[11] Lower temperatures (4°C) may be preferred for long incubation times to maintain the stability of the reactants. |

| Reaction Time | 2 hours to overnight | Incubation times can vary. Shorter times (2-8 hours) at room temperature are common, but overnight reactions at 4°C can also be effective.[11] The reaction should be protected from light to prevent photobleaching of FITC.[11] |

| Concentration | 1-10 mg/mL (for PEG) | The concentration should be high enough to facilitate the reaction but low enough to prevent aggregation or precipitation, especially after the addition of the FITC/DMSO solution.[11] |

Experimental Protocols

This section outlines a general methodology for the conjugation reaction, purification, and characterization.

Materials and Reagents

-

4-Arm PEG-Amine (e.g., MW 10,000 g/mol )

-

Fluorescein Isothiocyanate (FITC, Isomer I)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Carbonate-Bicarbonate Buffer (pH 9.0)

-

Quenching solution: 1.5 M Hydroxylamine or 50 mM Ammonium Chloride (NH₄Cl)

-

Purification: Dialysis tubing (e.g., MWCO 3.5-5 kDa) or Size Exclusion Chromatography column (e.g., Sephadex G-25)[13][11]

-

Phosphate-Buffered Saline (PBS), pH 7.4

Conjugation Workflow

References

- 1. peg.ink [peg.ink]

- 3. creativepegworks.com [creativepegworks.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 6. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 7. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 8. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 9. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Polymeric nanoparticles conjugate a novel heptapeptide as an epidermal growth factor receptor-active targeting ligand for doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. timothyspringer.org [timothyspringer.org]

Methodological & Application

Application Notes: Labeling Cells with 4-arm-PEG-FITC (10,000 MW)

These application notes provide a detailed protocol for the covalent labeling of cell surfaces using a 4-arm polyethylene glycol (PEG) conjugated to Fluorescein Isothiocyanate (FITC) with a molecular weight of 10,000 Da. This protocol is intended for researchers, scientists, and drug development professionals requiring a method to fluorescently label cells for tracking, imaging, or quantification purposes.

Introduction

4-arm-PEG-FITC is a branched polymer structure where four PEG chains are attached to a central core, and each arm is terminated with a FITC molecule. This multi-arm architecture can enhance the stability and signal intensity of the fluorescent label on the cell surface. The labeling reaction typically involves the covalent attachment of the PEG reagent to functional groups on cell surface proteins, such as primary amines. This method is applicable for various downstream analyses, including flow cytometry and fluorescence microscopy.

Materials and Reagents

A comprehensive list of necessary materials and their recommended specifications is provided below.

| Material/Reagent | Specification | Supplier Example | Catalog Number Example |

| 4-arm-PEG-FITC | 10,000 MW | JenKem Technology | 4ARM-PEG-FITC-10K |

| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Thermo Fisher | 10010023 |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | D2650 |

| Fetal Bovine Serum (FBS) | Heat-inactivated | Gibco | 10082147 |

| Cell Culture Medium | Appropriate for the cell line being used | Varies | Varies |

| Centrifuge Tubes | 15 mL and 50 mL, sterile | Corning | 430791, 430829 |

| Micropipettes and Sterile Tips | P1000, P200, P20 | Eppendorf | Varies |

| Hemocytometer or Automated Cell Counter | For accurate cell counting | Bio-Rad | TC20 |

| Flow Cytometer or Fluorescence Microscope | For analysis of labeled cells | Beckman Coulter / Zeiss | Varies |

Experimental Protocol

This protocol outlines the steps for preparing the reagents and labeling cells with 4-arm-PEG-FITC. Optimization of parameters such as concentration and incubation time may be necessary depending on the cell type and experimental goals.

Reagent Preparation

-

Prepare a 10 mg/mL stock solution of 4-arm-PEG-FITC:

-

Allow the 4-arm-PEG-FITC reagent to equilibrate to room temperature before opening.

-

Dissolve the required amount of 4-arm-PEG-FITC in anhydrous DMSO. For example, dissolve 10 mg in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Prepare Labeling Buffer:

-

Use sterile 1X PBS (pH 7.4) as the labeling buffer. Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the labeling reaction.

-

Cell Preparation

-

Culture cells to the desired confluency (typically 70-80%) in the appropriate cell culture medium.

-

For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution to preserve cell surface proteins. For suspension cells, proceed directly to harvesting.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes at room temperature.

-

Discard the supernatant and wash the cell pellet once with 10 mL of pre-warmed, sterile PBS.

-

Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in a small volume of PBS and perform a cell count using a hemocytometer or automated cell counter.

-

Adjust the cell concentration to 1 x 10^6 cells/mL in PBS.

Cell Labeling Procedure

-

From the 10 mg/mL stock solution, prepare working solutions of 4-arm-PEG-FITC in PBS at various concentrations. A starting range of 50 µg/mL to 500 µg/mL is recommended for optimization.

-